Cas no 80173-30-4 (({[(3aS,4R,9R)-2,6-diamino-10,10-dihydroxy-9-(sulfooxy)-3a,4,9,10-tetrahydro-3H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}carbonyl)sulfamic acid)

({[(3aS,4R,9R)-2,6-diamino-10,10-dihydroxy-9-(sulfooxy)-3a,4,9,10-tetrahydro-3H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}carbonyl)sulfamic acid structure
80173-30-4 structure
Nome del prodotto:({[(3aS,4R,9R)-2,6-diamino-10,10-dihydroxy-9-(sulfooxy)-3a,4,9,10-tetrahydro-3H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}carbonyl)sulfamic acid
Numero CAS:80173-30-4
MF:C10H17N7O11S2
MW:475.41227889061
CID:1803297
PubChem ID:92855134

({[(3aS,4R,9R)-2,6-diamino-10,10-dihydroxy-9-(sulfooxy)-3a,4,9,10-tetrahydro-3H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}carbonyl)sulfamic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (3aS,10aS)-3aα,4,9,10-Tetrahydro-2,6-diamino-4α-[[(sulfoaminocarbonyl)oxy]methyl]-1H,8H-pyrrolo[1,2-c]purine-9β,10,10-triol 9-sulfate
    • ({[(3aS,4R,9R)-2,6-diamino-10,10-dihydroxy-9-(sulfooxy)-3a,4,9,10-tetrahydro-3H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}carbonyl)sulfamic acid
    • (3aS,10aS)-3aα,4,9,10-Tetrahydro-2,6-diamino-4α-[[(sulfoaminocarbonyl)oxy]methyl]-1H,8H-pyrrolo[1,2-c]purine-9β,10,10-triol 9
    • N-SULFOCARBAMOYL-GONYAUTOXIN-2 AND -3
    • 1H,8H-Pyrrolo[1,2-c]purine, carbamic acid deriv. (ZCI)
    • Carbamic acid, sulfo-, C-[[(3aS,4R,9R,10aS)-2,6-diamino-3a,4,9,10-tetrahydro-10,10-dihydroxy-9-(sulfooxy)-1H,8H-pyrrolo[1,2-c]purin-4-yl]methyl] ester (9CI)
    • Carbamic acid, sulfo-, C-[[2,6-diamino-3a,4,9,10-tetrahydro-10,10-dihydroxy-9-(sulfooxy)-1H,8H-pyrrolo[1,2-c]purin-4-yl]methyl] ester, [3aS-(3aα,4α,9β,10aR*)]- (ZCI)
    • 11-Epi-GTX VIII
    • 11-Epi-GTX8
    • 11-Epigonyautoxin VIII
    • Carbamoyl-N-sulfo-11α-hydroxysaxitoxin sulfate
    • Carbamoyl-N-sulfogonyautoxin II
    • Epi-GTX 8
    • Epigonyautoxin 8
    • N-Sulfocarbamoylgonyautoxin 2
    • Protogonyautoxin 1
    • Protogonyautoxin I
    • PX1
    • Toxin C1
    • Toxin C1 from Protogonyaulax
    • Toxin PX1
    • Inchi: 1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26)/t3-,4+,5-,9-/m0/s1
    • Chiave InChI: OKSSKVHGKYJNLL-XXKOCQOQSA-N
    • Sorrisi: OC1([C@H](OS(O)(=O)=O)CN2[C@@]31NC(N)=N[C@H]3[C@@H](N=C2N)COC(=O)NS(O)(=O)=O)O

Proprietà calcolate

  • Massa esatta: 475.04274673g/mol
  • Massa monoisotopica: 475.04274673g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -6.5
  • Superficie polare topologica: 306Ų

({[(3aS,4R,9R)-2,6-diamino-10,10-dihydroxy-9-(sulfooxy)-3a,4,9,10-tetrahydro-3H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}carbonyl)sulfamic acid Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD